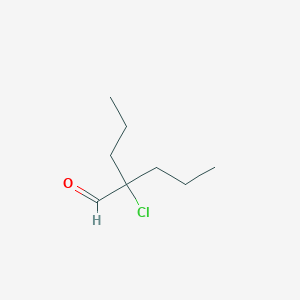

2-Chloro-2-propylpentanal

Description

Contextualization of 2-Chloro-2-propylpentanal within Halogenated Aldehydes and Branched Aliphatic Structures

This compound is a fascinating molecule that combines two key structural motifs: an α-chloro aldehyde and a branched aliphatic chain. The aldehyde functional group is one of the most versatile in organic chemistry, participating in a wide array of transformations. The presence of a chlorine atom on the α-carbon (the carbon atom adjacent to the carbonyl group) significantly modifies the aldehyde's reactivity. This α-halogenation introduces an electrophilic center and enhances the acidity of the aldehydic proton, making it a valuable synthon for further functionalization. libretexts.orgfiveable.me

The branched aliphatic structure, specifically the presence of a propyl group at the α-position, introduces steric bulk around the reactive aldehyde center. This branching can influence the regioselectivity and stereoselectivity of reactions. mdpi.com Branched-chain aldehydes are important in various fields, including flavor and fragrance chemistry, and as intermediates in the synthesis of more complex molecules. nih.gov The combination of these features in this compound suggests its potential as a unique building block in organic synthesis, allowing for the introduction of a quaternary carbon center functionalized with both a chlorine atom and an aldehyde group.

Academic Significance and Research Trajectories for this compound

While specific research on this compound is limited, its academic significance can be inferred from the broader context of α-haloaldehydes and branched aldehydes in synthetic chemistry. nih.gov These classes of compounds are valuable intermediates for the synthesis of a variety of organic molecules, including amino alcohols, epoxides, and α,β-unsaturated aldehydes. missouri.eduleah4sci.com

Future research trajectories for this compound would likely focus on several key areas:

Development of Stereoselective Syntheses: Creating methods to synthesize enantiomerically pure forms of this compound would be a significant advancement, as this would allow for its use in the asymmetric synthesis of complex target molecules. nih.govbeilstein-journals.org

Exploration of its Reactivity: A thorough investigation into the reactivity of this compound with various nucleophiles and under different reaction conditions would unveil its full potential as a synthetic intermediate.

Application in Target-Oriented Synthesis: Utilizing this compound as a key building block in the synthesis of natural products or pharmaceutically active compounds would demonstrate its practical utility.

The study of this compound could provide valuable insights into the interplay of steric and electronic effects in the reactions of functionalized aldehydes.

Physicochemical and Spectroscopic Data of this compound

Due to the lack of direct experimental data for this compound, the following properties are predicted based on data for analogous compounds such as 2-propylpentanal and other α-chloroaldehydes.

| Property | Predicted Value |

| Molecular Formula | C8H15ClO |

| Molecular Weight | 162.66 g/mol |

| Boiling Point | Estimated 180-190 °C |

| Density | Estimated 0.95-1.05 g/cm³ |

| Solubility | Soluble in organic solvents, insoluble in water |

Predicted Spectroscopic Data

| Spectroscopy | Predicted Features |

| ¹H NMR | Aldehydic proton (CHO) singlet around δ 9.5-10.0 ppm. Methylene (B1212753) and methyl protons of the propyl groups would appear as complex multiplets in the upfield region (δ 0.9-2.0 ppm). |

| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 190-200 ppm. The α-carbon bearing the chlorine atom would be significantly deshielded, appearing around δ 60-70 ppm. Aliphatic carbons would resonate in the δ 10-40 ppm range. |

| IR Spectroscopy | Strong C=O stretching vibration characteristic of an aldehyde at approximately 1725-1740 cm⁻¹. C-Cl stretching vibration in the fingerprint region, typically around 600-800 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed, along with a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve the loss of the chlorine atom and cleavage adjacent to the carbonyl group. wiley.com |

Synthesis of this compound

The synthesis of this compound would likely start from the corresponding unhalogenated aldehyde, 2-propylpentanal. The α-chlorination of aldehydes is a well-established transformation in organic chemistry.

A common method involves the reaction of the parent aldehyde with a chlorinating agent under acidic or basic conditions. libretexts.org For the synthesis of this compound, an acid-catalyzed approach is often preferred for α-branched aldehydes to avoid side reactions like aldol (B89426) condensation that can occur under basic conditions. missouri.edujove.com

A plausible synthetic route would be the reaction of 2-propylpentanal with a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in the presence of an acid catalyst like hydrochloric acid or a Lewis acid. prepchem.com

Example Synthetic Protocol (Hypothetical):

To a solution of 2-propylpentanal (1.0 eq.) in an inert solvent such as dichloromethane (B109758) or chloroform, would be added N-chlorosuccinimide (1.1 eq.). The reaction mixture would be stirred at room temperature, and the progress monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction would be quenched, and the product, this compound, would be isolated and purified using standard laboratory techniques such as extraction and distillation.

The synthesis of the starting material, 2-propylpentanal, can be achieved through various methods, including the hydroformylation of 4-heptene or the oxidation of 2-propyl-1-pentanol. prepchem.comprepchem.com

Chemical Reactivity of this compound

The reactivity of this compound is dictated by the interplay of the aldehyde and the α-chloro substituent. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Addition: Like other aldehydes, this compound is expected to undergo nucleophilic addition reactions at the carbonyl group. However, the steric hindrance from the two propyl groups might slow down the rate of reaction.

Reactions at the α-Carbon: The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at this position.

Elimination Reactions: Treatment with a non-nucleophilic base could lead to an elimination reaction, forming 2-propyl-2-pentenal, an α,β-unsaturated aldehyde. This is a common reaction for α-halo carbonyl compounds. missouri.edu

Structure

3D Structure

Properties

CAS No. |

60427-71-6 |

|---|---|

Molecular Formula |

C8H15ClO |

Molecular Weight |

162.66 g/mol |

IUPAC Name |

2-chloro-2-propylpentanal |

InChI |

InChI=1S/C8H15ClO/c1-3-5-8(9,7-10)6-4-2/h7H,3-6H2,1-2H3 |

InChI Key |

JZEMSACFOGMJQC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(C=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 2 Propylpentanal

Direct Synthetic Approaches to 2-Chloro-2-propylpentanal

Direct approaches to this compound involve the introduction of a chlorine atom at the α-position of a suitable pentanal derivative or the formation of the aldehyde moiety from a precursor that already contains the required chloro-substituted carbon framework.

Strategies for Alpha-Chlorination of Pentanal Derivatives

The direct α-chlorination of an aldehyde, such as 2-propylpentanal, is a primary strategy for the synthesis of this compound. This transformation can be achieved through methods that proceed via an enol or enolate intermediate. Organocatalysis has emerged as a powerful tool for the enantioselective α-halogenation of aldehydes.

One of the most effective methods for the direct and enantioselective α-chlorination of aldehydes is through enamine catalysis. chemistrysteps.comlibretexts.orgnih.gov This approach involves the reaction of the parent aldehyde, in this case, 2-propylpentanal, with a chiral secondary amine catalyst to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or a perchlorinated quinone, to yield the α-chloro aldehyde after hydrolysis of the resulting iminium ion. chemistrysteps.comlibretexts.org

The general mechanism for this process is outlined below:

Formation of an enamine from 2-propylpentanal and a chiral secondary amine catalyst.

Nucleophilic attack of the enamine on an electrophilic chlorine source (e.g., NCS).

Hydrolysis of the resulting chloro-iminium intermediate to afford this compound and regenerate the catalyst.

While this method has been successfully applied to a variety of aldehydes, the presence of two alkyl substituents at the α-position of 2-propylpentanal may influence the reaction rate and efficiency due to steric hindrance.

Table 1: Reagents and Conditions for Alpha-Chlorination of Aldehydes via Enamine Catalysis

| Aldehyde Substrate | Catalyst | Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| Octanal | Imidazolidinone | Perchloroquinone | Acetone | -30 | 91 | 92 |

| Propanal | L-Proline amide | NCS | CH2Cl2 | RT | 85 | 94 |

| Hexanal | (2R,5R)-Diphenylpyrrolidine | NCS | Toluene | 0 | 90 | 96 |

Note: Data is based on general methodologies for aldehyde α-chlorination and serves as a reference for the potential synthesis of this compound.

Acid-catalyzed α-halogenation is another potential route. libretexts.orgyoutube.com In the presence of an acid, an aldehyde can tautomerize to its enol form. This enol is nucleophilic and can react with a halogen, such as chlorine (Cl2). For ketones, halogenation under acidic conditions preferentially occurs at the more substituted α-carbon. youtube.com This principle suggests that the tertiary α-carbon of 2-propylpentanal would be the favored site of chlorination.

Formation of the Aldehyde Moiety from Halogenated Precursors

An alternative direct approach involves the synthesis of the aldehyde functional group from a precursor that already contains the 2-chloro-2-propylpentyl skeleton. While less common for this specific target, general methods for converting certain functional groups to aldehydes could be applicable. For instance, the oxidation of a primary alcohol (2-chloro-2-propylpentan-1-ol) to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation could be envisioned. However, the synthesis of the requisite starting alcohol would itself be a multi-step process.

Multi-Step Synthetic Pathways to this compound

Multi-step syntheses offer greater flexibility and control in constructing the target molecule. These pathways often involve the initial synthesis of a core structure followed by functional group interconversions to arrive at the final product.

Functional Group Interconversions Leading to this compound

A plausible multi-step synthesis would begin with the commercially available or synthetically accessible 2-propylpentanal. This starting material can then be subjected to an α-chlorination reaction as described in section 2.1.1. The synthesis of 2-propylpentanal itself can be accomplished via the boron trifluoride etherate-catalyzed rearrangement of 2-propyl-1,2-epoxypentane. alfa-chemistry.com This epoxide precursor can be prepared from the corresponding alkene.

Reaction Scheme for the Synthesis of 2-Propylpentanal:

2-Propyl-1-pentene → 2-Propyl-1,2-epoxypentane → 2-Propylpentanal

Once 2-propylpentanal is obtained, the subsequent α-chlorination would yield the desired this compound. The success of this step would be contingent on the reactivity of the sterically hindered α-position.

A powerful and versatile multi-step approach involves the transformation of a carboxylic acid derivative, specifically an acyl chloride, into the target aldehyde. This would start with the corresponding carboxylic acid, 2-chloro-2-propylpentanoic acid.

The synthesis of this acid could potentially be achieved through the α-chlorination of 2-propylpentanoic acid. The resulting 2-chloro-2-propylpentanoic acid can then be converted to its acyl chloride by reaction with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

The crucial step in this pathway is the selective reduction of the acyl chloride, 2-chloro-2-propylpentanoyl chloride, to the aldehyde, this compound. Over-reduction to the corresponding primary alcohol must be avoided. Several methods are available for this transformation:

Rosenmund Reduction: This classic method involves the catalytic hydrogenation of an acyl chloride over a poisoned palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO4). openochem.orgbyjus.comwikipedia.org The "poison," such as quinoline-sulfur, deactivates the catalyst to prevent further reduction of the aldehyde to an alcohol. byjus.com

Reduction with Hindered Hydride Reagents: Acyl chlorides can be selectively reduced to aldehydes using sterically hindered and less reactive hydride reagents. Lithium tri(t-butoxy)aluminum hydride (LiAlH(Ot-Bu)3) is a common reagent for this purpose. libretexts.orgchemistrysteps.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to enhance selectivity. chemistrysteps.com

Another viable precursor could be an ester derivative of 2-chloro-2-propylpentanoic acid. The reduction of esters to aldehydes can be effectively achieved using Diisobutylaluminium hydride (DIBAL-H) at low temperatures. chemistrysteps.comcommonorganicchemistry.commasterorganicchemistry.com

Table 2: Reagents for the Selective Reduction of Carboxylic Acid Derivatives to Aldehydes

| Starting Material | Reagent | Reaction Name/Type | Key Conditions |

| Acyl Chloride | H2, Pd/BaSO4, Quinoline-S | Rosenmund Reduction | Catalytic hydrogenation |

| Acyl Chloride | Lithium tri(t-butoxy)aluminum hydride | Hydride Reduction | Low temperature (-78 °C) |

| Acyl Chloride | Sodium borohydride/Pyridine in DMF | Hydride Reduction | Minimal alcohol formation |

| Ester | Diisobutylaluminium hydride (DIBAL-H) | Hydride Reduction | Low temperature (-78 °C) |

Note: This table presents general methods applicable to the synthesis of this compound from its corresponding carboxylic acid derivatives.

Stereoselective Synthesis of this compound Enantiomers

The creation of enantiomerically pure this compound requires synthetic routes that can control the three-dimensional arrangement of atoms at the newly formed stereocenter. This is typically achieved through asymmetric catalysis or the use of chiral auxiliaries. ethz.ch

Direct organocatalytic asymmetric α-chlorination represents a powerful strategy for the synthesis of optically active α-chloro aldehydes. organic-chemistry.orgnih.gov This approach avoids the need for pre-installing and later removing a chiral auxiliary. The reaction typically involves the activation of the parent aldehyde, 2-propylpentanal, by a chiral organocatalyst to form a nucleophilic enamine intermediate, which then reacts with an electrophilic chlorine source. organic-chemistry.org

Commonly, N-chlorosuccinimide (NCS) is used as the chlorine source due to its commercial availability and ease of handling. organic-chemistry.orgnih.gov Chiral amines, such as proline derivatives and diarylpyrrolidines, have proven to be effective catalysts, affording the desired α-chloro aldehydes in high yields and with excellent enantioselectivities. acs.orgorganic-chemistry.orgnih.gov The reaction conditions, including the choice of catalyst and solvent, are optimized to maximize both conversion and enantiomeric excess (ee). organic-chemistry.org For instance, dichloroethane has been identified as an effective solvent for such transformations. organic-chemistry.org The synthetic utility of the resulting α-chloro aldehydes is significant, as they can be converted into other valuable chiral molecules like α-chloro alcohols, epoxides, and nonproteinogenic amino acids without loss of optical purity. acs.orgnih.gov

Table 1: Representative Organocatalytic Asymmetric α-Chlorination of Aldehydes This table presents typical results for the α-chlorination of various aldehydes using organocatalysis, illustrating the potential outcomes for the synthesis of this compound.

| Aldehyde Substrate | Catalyst | Chlorine Source | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Propanal | (2R,5R)-diphenylpyrrolidine | NCS | Dichloroethane | 92 | 91 |

| Butanal | (2R,5R)-diphenylpyrrolidine | NCS | Dichloroethane | 99 | 92 |

| Pentanal | L-proline amide | NCS | Dichloroethane | 85 | 88 |

| 2-Propylpentanal (Hypothetical) | (2R,5R)-diphenylpyrrolidine | NCS | Dichloroethane | ~90 | ~90 |

Data extrapolated from studies on similar aliphatic aldehydes. organic-chemistry.orgnih.gov

An alternative strategy for stereoselective synthesis involves the use of a chiral auxiliary. wikipedia.org This method involves the temporary covalent attachment of an enantiomerically pure molecule (the auxiliary) to the substrate, 2-propylpentanal. ethz.chwikipedia.org The presence of the auxiliary directs the subsequent chlorination reaction, leading to the formation of one diastereomer in preference to the other. Finally, the auxiliary is cleaved from the product, yielding the enantiomerically enriched this compound, and can often be recovered for reuse. wikipedia.org

Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine amides. wikipedia.org For example, 2-propylpentanal could be converted to an N-enolate derived from a pseudoephedrine amide. The steric hindrance provided by the auxiliary would then guide the attack of an electrophilic chlorine source to one face of the enolate, ensuring a diastereoselective reaction.

Catalyst-mediated approaches, as discussed previously, often provide a more direct route. acs.org Bifunctional catalysts, which can activate both the nucleophile (the aldehyde) and the electrophile (the chlorine source) simultaneously, have been developed. mdpi.com For instance, chiral squaramide catalysts have been shown to promote the enantioselective α-chlorination of silyl (B83357) ketene (B1206846) acetals, a related class of compounds, through a network of non-covalent interactions. nih.gov

Table 2: Comparison of Stereoselective Control Methods

| Method | Principle | Advantages | Disadvantages |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment, favoring one enantiomeric pathway. | High atom economy; catalyst used in small amounts. | Catalyst development can be complex; optimization required. |

| Chiral Auxiliary | A stoichiometric chiral molecule is temporarily attached to the substrate to direct the reaction. wikipedia.org | High diastereoselectivity; predictable outcomes; reliable for many substrates. wikipedia.org | Requires additional steps for attachment and removal; lower atom economy. wikipedia.org |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net Key metrics in this approach include atom economy and the reduction or elimination of volatile organic solvents. wordpress.com

A significant goal in green chemistry is to minimize or eliminate the use of solvents, which contribute heavily to chemical waste. researchgate.net While many α-chlorination reactions are performed in solvents like dichloroethane, research into solvent-free conditions is an active area. organic-chemistry.orgnih.gov

Solvent-free reactions can be facilitated by techniques such as microwave irradiation or sonochemistry (the use of ultrasound). nih.govresearchgate.net These methods can enhance reaction rates and sometimes lead to cleaner reactions with easier product purification. For example, the α-halogenation of certain carbonyl compounds has been successfully achieved under solvent-free conditions using microwave irradiation. nih.gov A hypothetical green synthesis of this compound could involve mixing the neat aldehyde with a solid chlorinating agent like NCS and a solid-supported catalyst, followed by microwave irradiation. This would eliminate solvent waste and potentially reduce reaction times.

Table 3: Comparison of Conventional vs. Solvent-Free Synthesis (Hypothetical)

| Parameter | Conventional Method | Solvent-Free Method | Green Advantage |

| Solvent | Dichloroethane | None | Elimination of volatile organic compound (VOC) waste. |

| Energy Input | Conventional heating (reflux) | Microwave Irradiation | Potentially faster reaction times and lower energy consumption. |

| Workup | Liquid-liquid extraction, column chromatography | Filtration, distillation | Simplified purification, less secondary waste. |

| Byproducts | Succinimide (B58015), solvent waste | Succinimide | Reduced overall waste stream. |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. libretexts.org

For the synthesis of this compound from 2-propylpentanal and N-chlorosuccinimide (NCS), the reaction is a substitution, where a chlorine atom replaces a hydrogen atom.

The balanced chemical equation is: C₈H₁₆O (2-propylpentanal) + C₄H₄ClNO₂ (NCS) → C₈H₁₅ClO (this compound) + C₄H₅NO₂ (Succinimide)

The atom economy can be calculated as follows:

Molecular Weight of C₈H₁₅ClO = 162.66 g/mol

Molecular Weight of C₈H₁₆O = 128.21 g/mol

Molecular Weight of C₄H₄ClNO₂ = 133.53 g/mol

Percent Atom Economy = [Mass of desired product / Total mass of reactants] x 100 libretexts.org Percent Atom Economy = [162.66 / (128.21 + 133.53)] x 100 = [162.66 / 261.74] x 100 ≈ 62.1%

This calculation shows that even if the reaction yield is 100%, a significant portion of the reactant mass (37.9%) ends up in the succinimide byproduct. While this is an improvement over reactions with poorer atom economy, such as the Wittig reaction, there is still room for improvement. An ideal "green" reaction, such as an addition reaction, would have an atom economy of 100%, where all reactant atoms are incorporated into the final product. jocpr.com

Table 4: Atom Economy Calculation for this compound Synthesis

| Reactant | Formula | Molecular Weight ( g/mol ) | Product | Formula | Molecular Weight ( g/mol ) |

| 2-Propylpentanal | C₈H₁₆O | 128.21 | This compound (Desired) | C₈H₁₅ClO | 162.66 |

| N-Chlorosuccinimide | C₄H₄ClNO₂ | 133.53 | Succinimide (Byproduct) | C₄H₅NO₂ | 99.09 |

| Total Reactant Mass | 261.74 | Total Product Mass | 261.75 | ||

| Percent Atom Economy | 62.1% |

Reaction Pathways and Chemical Transformations of 2 Chloro 2 Propylpentanal

Reactivity of the Aldehyde Functional Group in 2-Chloro-2-propylpentanal

The aldehyde functional group in this compound is a primary site of chemical reactivity, characterized by the electrophilic nature of the carbonyl carbon. This reactivity is influenced by the presence of the alpha-chloro substituent and the steric bulk of the propyl groups.

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.org In this compound, the carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. libretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide ion.

The rate and equilibrium of these reactions are influenced by both steric and electronic factors. While the propyl groups at the alpha-position introduce significant steric hindrance, the electron-withdrawing effect of the chlorine atom can enhance the electrophilicity of the carbonyl carbon.

Below is a table summarizing typical nucleophilic addition reactions:

| Nucleophile | Reagent Example | Product Type | General Reactivity Trend |

| Hydride Ion | Sodium Borohydride (NaBH₄) | Primary Alcohol | Generally rapid and high-yielding |

| Organometallic Reagents | Grignard Reagents (R-MgX) | Secondary Alcohol | Effective, but may be sterically hindered |

| Cyanide Ion | Hydrogen Cyanide (HCN) | Cyanohydrin | Equilibrium may be affected by steric bulk |

| Alcohols | Methanol (CH₃OH) in acid | Hemiacetal/Acetal | Acid catalysis is typically required |

Oxidation Reactions of the Aldehyde Moiety

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. chemistrysteps.comorganic-chemistry.org The presence of the alpha-chloro substituent does not typically interfere with this oxidation.

Common oxidizing agents and their general effectiveness are outlined in the following table:

| Oxidizing Agent | Typical Conditions | Product | Notes |

| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | 2-Chloro-2-propylpentanoic acid | Strong oxidant, can sometimes lead to side reactions. |

| Chromic Acid (H₂CrO₄) | Jones' reagent (CrO₃ in acetone/H₂SO₄) | 2-Chloro-2-propylpentanoic acid | Effective, but chromium reagents are toxic. |

| Tollens' Reagent | [Ag(NH₃)₂]⁺ in aqueous ammonia | 2-Chloro-2-propylpentanoate | A mild oxidant, useful for selective oxidation. |

| Sodium Chlorite (NaClO₂) | Buffered solution | 2-Chloro-2-propylpentanoic acid | A selective and efficient method for aldehyde oxidation. acs.org |

Reduction Reactions of the Aldehyde Moiety

The aldehyde functional group can be reduced to a primary alcohol. britannica.comlibretexts.org This is a fundamental transformation in organic synthesis. For this compound, this reaction would yield 2-chloro-2-propylpentan-1-ol.

Key reducing agents and their characteristics are presented below:

| Reducing Agent | Typical Solvent | Product | Key Features |

| Sodium Borohydride (NaBH₄) | Ethanol, Methanol | 2-Chloro-2-propylpentan-1-ol | A mild and selective reagent, safe to handle. libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 2-Chloro-2-propylpentan-1-ol | A very powerful reducing agent, reacts violently with water. libretexts.org |

| Catalytic Hydrogenation (H₂/Catalyst) | Pt, Pd, or Ni catalyst | 2-Chloro-2-propylpentan-1-ol | Can also reduce other functional groups under certain conditions. |

Condensation Reactions Involving the Aldehyde Group

Aldehydes can participate in condensation reactions, such as the aldol (B89426) condensation, which involves the formation of a new carbon-carbon bond. masterorganicchemistry.combyjus.comwikipedia.org However, this compound lacks an alpha-hydrogen on the carbon bearing the chloro and propyl groups, which is a requirement for it to act as the enolate component in a typical aldol reaction.

Therefore, this compound can only act as the electrophilic partner in a crossed aldol condensation with another enolizable aldehyde or ketone. msu.edu The reaction would proceed via the attack of an enolate on the carbonyl carbon of this compound.

An illustrative table of potential crossed aldol partners is provided:

| Enolizable Partner | Base Catalyst | Product Type |

| Acetone | Sodium Hydroxide (NaOH) | β-Hydroxy ketone |

| Acetaldehyde | Sodium Ethoxide (NaOEt) | β-Hydroxy aldehyde |

| Cyclohexanone | Lithium Diisopropylamide (LDA) | β-Hydroxy ketone |

Reactivity of the Alpha-Chlorinated Quaternary Carbon Center in this compound

The carbon atom alpha to the carbonyl group is a quaternary center, bonded to a chlorine atom, a propyl group, another propyl group (as part of the pentanal chain), and the carbonyl group. This structural arrangement significantly influences its reactivity in nucleophilic substitution reactions.

Nucleophilic Substitution Mechanisms (Sₙ1 and Sₙ2 pathways)

Sₙ2 Pathway:

The Sₙ2 (bimolecular nucleophilic substitution) reaction involves a backside attack by a nucleophile on the carbon bearing the leaving group. quora.comchemistrysteps.com In the case of this compound, the alpha-carbon is a quaternary center. This is analogous to a neopentyl halide, which is known to be extremely unreactive in Sₙ2 reactions. quora.commasterorganicchemistry.com

The extreme steric hindrance caused by the two propyl groups and the carbonyl group effectively shields the alpha-carbon from backside attack by any nucleophile. spcmc.ac.in Consequently, the Sₙ2 pathway is considered to be highly unfavorable, if not impossible, for this compound.

Sₙ1 Pathway:

The Sₙ1 (unimolecular nucleophilic substitution) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. nih.govnih.gov For this compound, this would require the departure of the chloride ion to form a quaternary carbocation alpha to the carbonyl group.

However, the stability of this potential carbocation is a critical factor. The adjacent carbonyl group is strongly electron-withdrawing, which would significantly destabilize a neighboring positive charge. quora.comstackexchange.com This destabilizing inductive effect makes the formation of the alpha-carbonyl carbocation energetically unfavorable. While resonance stabilization might be considered, the positive charge would be placed on the already partially positive carbonyl carbon, which is not a favorable resonance contributor. quora.com

Therefore, the Sₙ1 pathway is also expected to be very slow and is generally not a viable reaction pathway for α-halocarbonyl compounds. doubtnut.com

The following table summarizes the expected reactivity in nucleophilic substitution:

| Reaction Pathway | Steric Factors | Electronic Factors | Overall Feasibility |

| Sₙ2 | Severe steric hindrance from two propyl groups and the carbonyl group prevents backside attack. | Not the primary determinant. | Extremely Unfavorable |

| Sₙ1 | Not a direct factor in the rate-determining step. | The electron-withdrawing carbonyl group destabilizes the adjacent carbocation. | Highly Unfavorable |

Elimination Reactions (E1 and E2 pathways)

The presence of a chlorine atom on the alpha-carbon of this compound allows it to undergo elimination reactions, primarily through E1 and E2 pathways, to form α,β-unsaturated aldehydes. The operative mechanism is largely dependent on the reaction conditions, particularly the strength of the base and the nature of the solvent. libretexts.orgmasterorganicchemistry.com

E2 Pathway: This pathway is favored by the use of strong, sterically hindered bases. masterorganicchemistry.comkhanacademy.org The reaction proceeds in a single, concerted step where the base abstracts a proton from the beta-carbon, simultaneously with the departure of the chloride ion and the formation of a carbon-carbon double bond. khanacademy.org For this compound, the beta-protons are located on the adjacent methylene (B1212753) group of the pentyl chain and the methyl group of the propyl substituent. Due to steric considerations, a bulky base would preferentially abstract a proton from the less hindered carbon, leading to the formation of a mixture of E and Z isomers of 2-propyl-2-pentenal.

E1 Pathway: In the presence of a weak base and a polar protic solvent, the E1 mechanism is more likely. libretexts.orgchemicalnote.com This pathway involves a two-step process, with the initial slow step being the unimolecular ionization of the C-Cl bond to form a tertiary carbocation. chemicalnote.comyoutube.com This carbocation is relatively stable due to the presence of three alkyl groups. The subsequent step involves the rapid removal of a beta-proton by a weak base (such as the solvent) to form the alkene. chemicalnote.com The E1 reaction of this compound would also be expected to yield a mixture of isomeric α,β-unsaturated aldehydes.

| Pathway | Base Strength | Solvent | Rate Determining Step | Product(s) |

| E2 | Strong, bulky base (e.g., potassium tert-butoxide) | Aprotic | Bimolecular, concerted | Primarily 2-propyl-2-pentenal |

| E1 | Weak base (e.g., ethanol, water) | Polar protic | Unimolecular, carbocation formation | Mixture of isomeric unsaturated aldehydes |

Rearrangement Reactions Involving the Chlorinated Center

Rearrangement reactions of this compound are plausible, particularly under conditions that favor the formation of a carbocation at the chlorinated carbon, such as in E1-type reactions or treatment with a Lewis acid. chemistrywithwiley.comwikipedia.org Once the tertiary carbocation is formed, it can undergo skeletal rearrangements to form a more stable carbocation, if possible, although in this specific case the initial tertiary carbocation is already quite stable. chemistrywithwiley.com

A more likely rearrangement is a 1,2-hydride or 1,2-alkyl shift. wikipedia.org For instance, if a carbocation is generated at the C2 position, a hydride shift from the adjacent carbon of the pentyl chain is conceivable, leading to a different carbocationic intermediate and subsequently a rearranged product upon reaction with a nucleophile or elimination. Such rearrangements often result in the formation of a mixture of products. chemistrywithwiley.commsu.edu

Interplay Between Aldehyde and Halogen Functional Groups in this compound

The coexistence of the aldehyde and the chloroalkane functionalities on the same molecule introduces aspects of chemoselectivity and opens possibilities for cascade reactions.

Chemoselectivity in Multi-Functional Group Transformations

The aldehyde group is susceptible to nucleophilic attack at the carbonyl carbon, while the C-Cl bond is prone to nucleophilic substitution and elimination. The chemoselectivity of a given reaction depends on the nature of the reagent and the reaction conditions. For instance, strong nucleophiles like Grignard reagents would likely attack the carbonyl group preferentially. In contrast, reactions with strong, non-nucleophilic bases would favor elimination at the chlorinated center. Acid-catalyzed reactions can lead to the formation of an enol, which can then undergo further reactions like halogenation at the alpha-carbon. libretexts.orglibretexts.org

| Reagent Type | Preferential Reaction Site | Resulting Transformation |

| Strong Nucleophile (e.g., Grignard reagent) | Aldehyde carbonyl | Nucleophilic addition |

| Strong, Non-nucleophilic Base (e.g., DBU) | C-H bond beta to chlorine | Elimination (E2) |

| Reducing Agent (e.g., NaBH4) | Aldehyde carbonyl | Reduction to an alcohol |

| Oxidizing Agent | Aldehyde carbonyl | Oxidation to a carboxylic acid |

Cascade and Tandem Reactions Facilitated by this compound

The bifunctional nature of this compound makes it a suitable substrate for cascade or tandem reactions, where a single reaction setup initiates a sequence of transformations. nih.gov For example, a reaction could be initiated by a nucleophilic attack on the aldehyde, followed by an intramolecular reaction involving the chlorinated center. An appropriately chosen nucleophile could, after adding to the carbonyl, cyclize via an intramolecular SN2 reaction to form a cyclic ether.

Transition Metal-Catalyzed Reactions of this compound

The C-Cl bond in this compound can be activated by various transition metal catalysts, enabling a range of synthetic transformations, most notably cross-coupling reactions. eie.grmdpi.com

Cross-Coupling Reactions Involving the C-Cl Bond

Recent advancements in catalysis have enabled the use of α-chloro carbonyl compounds in cross-coupling reactions. nih.govprinceton.edu Metallaphotoredox catalysis, often employing a combination of a photocatalyst and a nickel catalyst, has emerged as a powerful tool for the α-arylation of activated alkyl chlorides. nih.govprinceton.eduresearchgate.net

In a typical reaction, visible light excites a photocatalyst, which then facilitates the formation of an α-carbonyl radical from the C-Cl bond. This radical is then captured by a nickel catalyst, which subsequently undergoes reductive elimination with an aryl halide to form a new carbon-carbon bond. nih.gov This methodology allows for the coupling of this compound with a variety of aryl and heteroaryl bromides under mild conditions. princeton.edu

| Catalyst System | Coupling Partner | Reaction Type | Product Type |

| Ir-photocatalyst / Ni-catalyst | Aryl bromide | Metallaphotoredox Cross-Coupling | α-Aryl-α-propylpentanal |

| Pd-catalyst | Organoboron reagent | Suzuki-Miyaura Coupling | α-Aryl/Vinyl-α-propylpentanal |

| Ni-catalyst | Organozinc reagent | Negishi Coupling | α-Aryl/Alkyl-α-propylpentanal |

Absence of Specific Research on this compound Limits Discussion of its Reaction Pathways

Following a comprehensive review of available scientific literature, it has been determined that there is no specific published research focusing on the carbonylation and other organometallic transformations of the chemical compound this compound. While the general reactivity of α-chloro aldehydes and the principles of carbonylation and organometallic reactions are well-established in organic chemistry, detailed studies and specific data for this compound are not present in the current body of scientific work.

The field of organic synthesis extensively documents the reactions of aldehydes and alkyl halides. For instance, palladium-catalyzed carbonylation is a known method for converting alkyl halides into various carbonyl compounds. Similarly, the reactions of organometallic reagents, such as Grignard reagents (organomagnesium halides) and organolithium compounds, with aldehydes are fundamental transformations for forming new carbon-carbon bonds and producing alcohols.

In the context of a hypothetical scenario, one could predict the potential reactivity of this compound based on these general principles. The aldehyde functional group would be susceptible to nucleophilic attack by organometallic reagents, potentially leading to the formation of secondary alcohols. The tertiary alkyl chloride moiety presents a more complex case. While direct carbonylation of tertiary alkyl halides can be challenging, specialized catalytic systems might facilitate such a transformation.

However, without specific experimental data for this compound, any discussion of its reaction pathways, including potential products, reaction conditions, and yields for carbonylations and other organometallic transformations, would be purely speculative. Authoritative and scientifically accurate reporting, as mandated by the user's instructions, requires a foundation of peer-reviewed research.

Due to the lack of such specific data for this compound, it is not possible to provide a detailed and factual account of its reaction pathways in the area of carbonylation and organometallic transformations. The creation of data tables and the presentation of detailed research findings are therefore unachievable.

Computational and Theoretical Studies of 2 Chloro 2 Propylpentanal

Quantum Chemical Characterization of 2-Chloro-2-propylpentanal

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like this compound, these methods can provide a wealth of information about its structure, stability, and reactivity.

Electronic Structure and Bonding Analysis using Ab Initio and DFT Methods

Ab initio and Density Functional Theory (DFT) are powerful computational tools used to investigate the electronic structure of molecules. Ab initio methods are based on first principles, using only the fundamental constants of nature, while DFT methods utilize the electron density to calculate the energy of the system.

A computational study of this compound would begin with geometry optimization using both ab initio (e.g., Hartree-Fock, Møller-Plesset perturbation theory) and DFT (e.g., B3LYP, M06-2X functionals) methods with various basis sets (e.g., Pople-style 6-31G* or Dunning's correlation-consistent cc-pVDZ). This would yield the most stable three-dimensional arrangement of the atoms.

Once the optimized geometry is obtained, a detailed bonding analysis would be performed. This would involve:

Natural Bond Orbital (NBO) analysis: To understand the delocalization of electron density, charge transfer interactions, and the nature of the chemical bonds (e.g., the C-Cl and C=O bonds).

Atoms in Molecules (AIM) theory: To characterize the bond critical points and determine the nature of atomic interactions.

Electron Localization Function (ELF): To visualize the regions of electron localization, providing insights into bonding and lone pairs.

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Method/Basis Set |

|---|---|---|

| Dipole Moment | ~2.5 D | B3LYP/6-311++G(d,p) |

| HOMO Energy | ~-7.0 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | ~-0.5 eV | B3LYP/6-311++G(d,p) |

Note: These are estimated values based on similar molecules and would need to be confirmed by actual calculations.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is crucial for understanding the flexibility and preferred shapes of a molecule. acs.org this compound, with its rotatable single bonds, can exist in various conformations. A systematic conformational search would be performed by rotating the key dihedral angles, such as those around the Cα-C(O) bond and the Cα-C(propyl) bonds.

For each conformation, a single-point energy calculation or a full geometry optimization would be carried out to determine its relative stability. The results would be used to construct a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. mdpi.com The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between conformers.

It is expected that steric hindrance between the bulky propyl group, the chlorine atom, and the pentanal chain would play a significant role in determining the lowest energy conformers. nih.gov Gauche and anti-staggered conformations would likely be the most stable, minimizing steric repulsion.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Cl-Cα-C(O)-H) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.0 |

| Gauche (+) | +60° | 1.2 |

| Gauche (-) | -60° | 1.2 |

Note: These are illustrative values. Actual calculations would provide precise energy differences.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the experimental identification and characterization of the molecule.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, one can predict the IR spectrum. The characteristic C=O stretching frequency of the aldehyde group would be a prominent feature, likely appearing around 1720-1740 cm⁻¹. The C-Cl stretching vibration would also be identifiable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. The aldehydic proton would be expected to have a chemical shift in the range of 9-10 ppm. The chemical shifts of the carbons and protons in the propyl and pentanal chains would be influenced by the presence of the electron-withdrawing chlorine atom.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The n → π* transition of the carbonyl group would be a key feature.

Theoretical Investigations of this compound Reaction Mechanisms

Theoretical chemistry provides invaluable insights into the mechanisms of chemical reactions, including the identification of intermediates and transition states.

Reaction Pathway Diagrams and Energy Profile Calculations

A key application of computational chemistry is the elucidation of reaction mechanisms. For this compound, one could investigate reactions such as nucleophilic attack at the carbonyl carbon or elimination reactions involving the chlorine atom.

To study a reaction, the geometries of the reactants, products, and any intermediates and transition states are optimized. The energies of these species are then calculated to construct a reaction pathway diagram, also known as an energy profile. This diagram plots the potential energy of the system as a function of the reaction coordinate, which represents the progress of the reaction.

For example, in a nucleophilic addition to the carbonyl group, the energy profile would show the reactants, a transition state where the new bond is partially formed, and the final product. The height of the energy barrier from the reactants to the transition state is the activation energy.

Transition State Elucidation and Activation Energy Determination

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. utdallas.edu Locating the transition state geometry is a key step in understanding the reaction mechanism. This is typically done using various computational algorithms that search for a first-order saddle point on the potential energy surface.

Once the transition state is located, a frequency calculation is performed. A true transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

The activation energy (Ea) is the difference in energy between the transition state and the reactants. utdallas.edu This value is crucial for determining the rate of the reaction, as a higher activation energy corresponds to a slower reaction. For a hypothetical reaction of this compound, the calculated activation energy would provide a quantitative measure of its reactivity under specific conditions.

Solvation Effects on Reactivity via Continuum and Discrete Models

The chemical reactivity of a molecule, particularly one like this compound with polar functional groups, is profoundly influenced by its solvent environment. Computational models are essential for elucidating these effects by calculating the solvation free energy, which is the energy change associated with transferring a solute from a vacuum to a solvent. fiveable.me The structure of this compound, a tertiary haloalkane, suggests the possibility of nucleophilic substitution reactions proceeding through SN1 or SN2 mechanisms, the pathways of which are highly sensitive to solvent polarity. nih.govbyjus.com Polar protic solvents, for instance, are known to stabilize the carbocation intermediate pivotal to the SN1 pathway. libretexts.orgquora.com Computational solvation models allow for a quantitative prediction of these effects.

Continuum Models: These models, also known as implicit solvation models, treat the solvent as a continuous, structureless medium characterized by its bulk properties, most notably the dielectric constant (ε). fiveable.memuni.cz The solute is placed within a cavity in this dielectric medium, and the model calculates the electrostatic interactions between the solute and the polarized solvent. faccts.de Common continuum models include:

Polarizable Continuum Model (PCM): Represents the solvent as a polarizable dielectric, calculating the solute-solvent interaction self-consistently. fiveable.mefaccts.de

Conductor-like Screening Model (COSMO): A variation that simplifies the calculation by treating the solvent as a virtual conductor, which is computationally efficient. fiveable.mefaccts.de

Solvation Model based on Density (SMD): An accurate model that includes parameters based on the full solute electron density and incorporates non-electrostatic terms like cavitation and dispersion. faccts.de

These models are computationally efficient and are well-suited for predicting how a solvent's polarity affects the stability of reactants, transition states, and products.

Discrete Models: In contrast, discrete or explicit solvent models represent individual solvent molecules. In a "microsolvation" approach, a small, chemically significant number of solvent molecules are placed around the solute to model specific short-range interactions, such as hydrogen bonding. nih.govmuni.cz While computationally more demanding, this method provides a more detailed and accurate picture of the immediate solvent shell's influence on the solute's reactivity.

Hybrid Models: To balance accuracy and computational cost, discrete-continuum models can be employed. These hybrid approaches treat the first solvation shell explicitly while representing the bulk solvent as a continuum. nih.gov This allows for the accurate modeling of specific solute-solvent interactions without the prohibitive cost of simulating the entire solvent system explicitly.

A hypothetical study on this compound might compare its stability in various solvents, yielding data similar to that shown in the illustrative table below. A more negative solvation free energy (ΔGsolv) indicates greater stability in that solvent.

| Solvent | Dielectric Constant (ε) | Model | Hypothetical ΔGsolv (kcal/mol) |

|---|---|---|---|

| Hexane | 1.9 | SMD | -2.15 |

| Dichloromethane (B109758) | 9.1 | PCM | -4.80 |

| Methanol | 33.0 | IEF-PCM | -6.50 |

| Water | 78.4 | SMD | -7.10 |

| Water | 78.4 | Discrete-Continuum (1 H₂O) | -7.95 |

This table is for illustrative purposes only and does not represent real experimental or calculated data.

Molecular Dynamics Simulations and Statistical Mechanics of this compound Systems

Molecular Dynamics (MD) simulations offer a powerful "computational microscope" to study the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations can reveal its conformational landscape, solute-solvent interactions, and dynamic behavior in solution. nih.govnih.govewadirect.com

The simulation begins by defining a system, such as a single this compound molecule in a "box" of explicit solvent molecules (e.g., water). A force field—a set of parameters and equations that approximates the potential energy of the system—is chosen to govern the interactions between all atoms. The simulation then numerically solves Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. labxing.com

From these trajectories, a wealth of information can be extracted:

Conformational Analysis: By tracking bond rotations, one can identify the most stable conformers of the molecule and the energetic barriers to transition between them. nih.gov

Solvent Structuring: The simulation reveals how solvent molecules arrange themselves around the solute, providing detailed insight into the structure of the solvation shell.

Transport Properties: Properties such as diffusion coefficients can be calculated, which are relevant to understanding reaction kinetics.

Statistical mechanics provides the essential theoretical link between the microscopic details generated by MD simulations and the macroscopic thermodynamic properties of the system. libretexts.orgwikipedia.org By analyzing the statistical distribution of states (positions and velocities of all particles) in the simulation ensemble, one can calculate macroscopic observables like pressure, energy, and entropy.

A typical MD simulation setup for studying this compound in an aqueous solution would involve the parameters outlined in the following illustrative table.

| Parameter | Example Value / Description |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Solvent Model | TIP3P (Explicit Water Model) |

| System Size | 1 Solute + ~2000 Water Molecules |

| Box Shape | Cubic with Periodic Boundary Conditions |

| Temperature | 298 K (controlled by thermostat) |

| Pressure | 1 atm (controlled by barostat) |

| Simulation Time | 100 nanoseconds (ns) |

| Time Step | 2 femtoseconds (fs) |

This table is for illustrative purposes only and does not represent a specific simulation run.

Application of Machine Learning and Advanced Algorithms in this compound Research

Property Prediction: An ML model can learn the complex relationship between a molecule's structure and its properties. The structure is converted into a set of numerical features, or "descriptors," which can range from simple counts of atom types to complex topological indices or quantum-chemically derived values. nih.gov A trained model could then instantly predict properties for this compound, such as its boiling point, solubility, or reaction rate constants under various conditions. nih.gov

Reaction Outcome Prediction: Advanced ML algorithms, often based on neural networks, can predict the products of a chemical reaction. researchgate.netrsc.org By training on vast reaction databases, these models learn the underlying patterns of chemical reactivity. acs.orgacs.org Such a model could be applied to a reaction involving this compound to predict the major product, the likelihood of side products (e.g., elimination vs. substitution), and even suggest optimal reaction conditions (catalysts, solvents, temperature). acs.org

The development of an ML model for predicting the reactivity of this compound would involve generating a feature set, as illustrated in the hypothetical table below.

| Descriptor Type | Specific Descriptor Example | Hypothetical Value / Representation |

|---|---|---|

| Constitutional | Molecular Weight | 164.65 |

| Topological | Topological Polar Surface Area (TPSA) | 17.07 Ų |

| Electronic | Partial Charge on α-Carbon | +0.15 e |

| Fingerprint | Morgan Fingerprint (ECFP4) | [0, 1, 0, 0, 1, 1, ... , 0, 1] (Binary Vector) |

| Quantum-Chemical | HOMO-LUMO Gap | 5.8 eV |

This table is for illustrative purposes only and does not represent real calculated data.

Advanced Analytical Techniques for Characterization and Reaction Monitoring of 2 Chloro 2 Propylpentanal

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination, offering detailed insights into the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Elucidating 2-Chloro-2-propylpentanal Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. The aldehyde proton (CHO) is expected to appear significantly downfield, typically in the 9-10 ppm range, due to the strong deshielding effect of the carbonyl group. oregonstate.edu Protons on the propyl and pentyl chains will appear further upfield. The methylene (B1212753) (CH₂) groups adjacent to the chiral center will likely exhibit complex splitting patterns due to their diastereotopic nature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides direct information about the carbon skeleton. The most downfield signal will be that of the carbonyl carbon, predicted to be in the 190-200 ppm range, which is characteristic of aldehydes. libretexts.orgbhu.ac.in The carbon atom bonded to the chlorine (C2) will also be significantly deshielded, appearing in the 60-75 ppm range. The remaining aliphatic carbons of the propyl and pentyl groups will resonate at higher fields (further upfield), typically between 10-40 ppm. libretexts.org

Predicted NMR Data for this compound

This interactive table summarizes the predicted chemical shifts, multiplicities, and integration values for the ¹H and ¹³C NMR spectra.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | ¹³C NMR | Predicted δ (ppm) |

| Aldehyde H | 9.5 - 9.8 | Singlet (s) | 1H | C1 (CHO) | 190 - 200 |

| C3 Methylene Hs | 1.8 - 2.2 | Multiplet (m) | 4H | C2 (-CCl-) | 60 - 75 |

| C4 Methylene Hs | 1.3 - 1.6 | Multiplet (m) | 4H | C3 (CH₂) | 35 - 45 |

| C5 Methyl Hs | 0.9 - 1.1 | Triplet (t) | 6H | C4 (CH₂) | 20 - 30 |

| C5 (CH₃) | 10 - 15 |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is vital for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation analysis.

Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision. For this compound (C₈H₁₅ClO), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. A key feature in the mass spectrum would be the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. libretexts.org This results in two molecular ion peaks: [M]⁺ and [M+2]⁺, separated by two mass units, with a relative intensity ratio of about 3:1, providing a clear signature for the presence of one chlorine atom.

Fragmentation Analysis: The primary fragmentation pathway for aldehydes is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. libretexts.orgmiamioh.eduyoutube.com For this compound, this could lead to the loss of the aldehyde hydrogen (M-1) or the propyl group. Another significant fragmentation would be the loss of the chlorine atom, leading to a stable carbocation.

Predicted Mass Spectrometry Data for this compound

This interactive table outlines the predicted m/z values for the molecular ion and key fragments.

| Ion/Fragment | Predicted m/z | Notes |

| [M]⁺ | 162/164 | Molecular ion peak cluster showing the characteristic 3:1 ratio for chlorine. |

| [M-Cl]⁺ | 127 | Loss of a chlorine radical. |

| [M-C₃H₇]⁺ | 119/121 | Alpha-cleavage with loss of the propyl radical. |

| [M-CHO]⁺ | 133/135 | Loss of the formyl radical. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong, sharp absorption band for the carbonyl (C=O) stretch of the aliphatic aldehyde, expected between 1740-1720 cm⁻¹. libretexts.orgorgchemboulder.com Another diagnostic feature for the aldehyde is the C-H stretch, which typically appears as two moderate bands around 2830 cm⁻¹ and 2720 cm⁻¹. spectroscopyonline.com The C-Cl stretching vibration would be observed in the fingerprint region, generally between 850-550 cm⁻¹. libretexts.orgorgchemboulder.com

Raman Spectroscopy: While IR spectroscopy is based on the absorption of light, Raman spectroscopy measures the inelastic scattering of light. The C=O stretch is also observable in Raman spectra, though it is often weaker than in IR. Conversely, the C-Cl and C-C backbone vibrations can produce strong signals in the Raman spectrum, providing complementary information to the IR data.

Predicted Vibrational Spectroscopy Data for this compound

This interactive table lists the key functional groups and their predicted absorption/scattering frequencies.

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H (alkane) | Stretch | 3000 - 2850 | 3000 - 2850 |

| C-H (aldehyde) | Stretch | 2830 - 2695 | 2830 - 2695 |

| C=O (aldehyde) | Stretch | 1740 - 1720 (Strong) | 1740 - 1720 (Moderate) |

| C-Cl | Stretch | 850 - 550 | 850 - 550 (Strong) |

Chromatographic Separation and Purity Assessment Techniques

Chromatography is indispensable for separating components of a mixture, making it crucial for assessing the purity of a synthesized compound and for monitoring reactions.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas Chromatography (GC) is an ideal technique for the analysis of volatile compounds like this compound. researchgate.net When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both qualitative and quantitative information. nih.gov

For purity assessment, a sample is vaporized and passed through a capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. The resulting chromatogram shows peaks corresponding to each component, with the area of each peak being proportional to its concentration. This allows for the precise quantification of this compound and the detection of volatile impurities, such as unreacted starting materials or side-products. The use of a halogen-specific detector (XSD) could offer enhanced selectivity for detecting chlorinated compounds in a complex matrix. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation of Isomers and Impurities

For less volatile impurities or for compounds that might degrade at the high temperatures used in GC, High-Performance Liquid Chromatography (HPLC) is the method of choice. auroraprosci.com

A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be suitable for separating this compound from more polar or non-volatile impurities. waters.com Aldehydes can be derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to enhance their detection by UV-Vis detectors at a specific wavelength (e.g., 360 nm), significantly improving the sensitivity and selectivity of the analysis. auroraprosci.comwaters.com This technique is particularly useful for quantifying trace levels of the compound or its degradation products in various matrices. Furthermore, chiral HPLC columns could be employed to separate enantiomers if the synthesis results in a racemic mixture.

X-ray Diffraction Studies for Solid-State Characterization of this compound and its Derivatives

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound and its solid derivatives, single-crystal X-ray diffraction would be the definitive method to determine its molecular structure, including bond lengths, bond angles, and stereochemistry.

In a hypothetical crystallographic study of a solid derivative of this compound, the resulting data would allow for the precise determination of the unit cell parameters. These parameters define the fundamental repeating unit of the crystal lattice.

Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1054.3 |

| Z | 4 |

This technique is invaluable for confirming the absolute configuration of chiral centers and understanding intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the packing of molecules in the solid state.

Advanced Electrochemical Techniques for Reaction Kinetics and Speciation Studies (e.g., voltammetry)

Electrochemical methods, particularly voltammetry, offer a sensitive and informative means to investigate the redox behavior and reaction kinetics of electroactive species like this compound. The presence of the electrophilic carbon-chlorine bond suggests that this compound would be reducible at a mercury or glassy carbon electrode.

Cyclic voltammetry (CV) is a primary technique for such studies. A typical CV experiment for this compound would involve scanning the potential of an electrode and measuring the resulting current. The voltammogram would likely exhibit a reduction peak corresponding to the cleavage of the C-Cl bond. The position of this peak on the potential axis provides information about the reduction potential, while the peak current is related to the concentration and diffusion coefficient of the analyte.

By varying the scan rate in a series of CV experiments, it is possible to probe the mechanism and kinetics of the electrochemical reaction. For an irreversible process, such as the reductive cleavage of a carbon-halogen bond, the peak potential (Ep) will shift to more negative values as the scan rate (ν) increases. The relationship between Ep and ν can be used to determine the electron transfer coefficient (α) and the standard rate constant (k°) for the reaction.

Hypothetical Data from Scan Rate Dependent Cyclic Voltammetry of this compound

| Scan Rate (V/s) | Peak Potential (Ep) (V vs. Ag/AgCl) | Peak Current (Ip) (µA) |

| 0.1 | -1.85 | 5.2 |

| 0.2 | -1.88 | 7.3 |

| 0.5 | -1.92 | 11.5 |

| 1.0 | -1.96 | 16.3 |

Further advanced techniques, such as chronoamperometry or chronocoulometry, could be employed to obtain more precise kinetic data and to study the fate of the resulting radical or anionic intermediates. These methods are crucial for understanding the reaction pathways and the speciation of intermediates and products in solution.

Role of 2 Chloro 2 Propylpentanal in Advanced Organic Synthesis Strategies

2-Chloro-2-propylpentanal as a Versatile Synthetic Building Block

The reactivity of this compound is primarily dictated by the presence of three key functional components: the aldehyde group, the chlorine atom at the α-position, and the propyl groups. This combination allows for a diverse range of chemical transformations, making it a potentially valuable intermediate in the synthesis of complex organic molecules.

The aldehyde functionality serves as a site for nucleophilic attack, enabling chain elongation and the introduction of various functional groups. The α-chloro substituent further enhances the synthetic utility of the molecule by providing a leaving group for nucleophilic substitution reactions or acting as a precursor for organometallic reagents.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Nucleophilic Addition to Aldehyde | Grignard reagents (R-MgX), Organolithium reagents (R-Li) | Secondary alcohols |

| Reduction of Aldehyde | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 1-Chloro-1-propylpentan-1-ol |

| Oxidation of Aldehyde | Jones reagent (CrO₃/H₂SO₄), Tollens' reagent ([Ag(NH₃)₂]⁺) | 2-Chloro-2-propylpentanoic acid |

| Nucleophilic Substitution of Chlorine | Sodium azide (NaN₃), Sodium cyanide (NaCN) | α-Azido or α-cyano aldehydes |

| Elimination of HCl | Strong, non-nucleophilic bases (e.g., DBU, t-BuOK) | α,β-Unsaturated aldehyde (2-propyl-2-pentenal) |

| Wittig Reaction | Phosphonium ylides (R₃P=CR'₂) | Substituted alkenes |

The presence of the chlorine atom at a tertiary carbon center suggests that S N 1-type reactions could be favored, proceeding through a stable tertiary carbocation intermediate. This reactivity could be exploited to introduce a variety of nucleophiles at the α-position.

Applications of this compound in Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. This approach avoids the need to carry functional groups through a lengthy synthetic sequence, which can often be inefficient.

While direct applications of this compound in LSF are not yet reported, its structure suggests potential utility. For instance, the aldehyde could be introduced into a larger molecule, and the α-chloro group could then be displaced by a variety of nucleophiles to introduce diversity. This would be particularly useful for structure-activity relationship (SAR) studies in drug discovery. The reactivity of α-chloro aldehydes in organocatalysis, for example in N-heterocyclic carbene (NHC)-catalyzed reactions, opens avenues for their use in complex annulation and cycloaddition strategies on elaborate molecular scaffolds.

Development of Novel Synthetic Routes and Methodologies Utilizing this compound

The unique structure of this compound could inspire the development of new synthetic methods. The synthesis of this compound itself would likely involve the α-chlorination of 2-propylpentanal. Various methods exist for the α-chlorination of aldehydes, including the use of N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often in the presence of a catalyst.

Once obtained, this compound could be a key starting material for novel cascade reactions. For example, a reaction sequence could be envisioned where the aldehyde undergoes an initial transformation, followed by a reaction at the α-chloro position. Such one-pot, multi-component reactions are highly desirable in modern organic synthesis due to their efficiency and atom economy.

Furthermore, the development of stereoselective reactions involving this compound would be of significant interest. The creation of a chiral center at the α-carbon through enantioselective substitution of the chlorine atom could provide access to valuable chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.